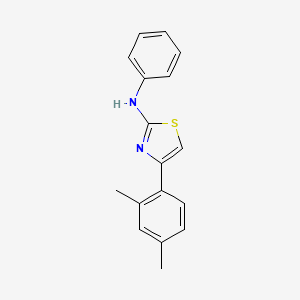

(4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine is systematically named based on IUPAC guidelines. Its molecular formula is C₁₇H₁₆N₂S , derived from the combination of a phenylamine moiety (C₆H₇N) and a 2,5-thiazolyl group substituted with a 2,4-dimethylphenyl ring (C₁₁H₁₁S). The structure comprises a central thiazole ring (five-membered sulfur- and nitrogen-containing heterocycle) linked to a 2,4-dimethylphenyl group at position 4 and a phenylamine group at position 2.

Key structural features include:

- Thiazole core : Positions 2 and 5 are occupied by the phenylamine and 2,4-dimethylphenyl groups, respectively.

- Electron-donating methyl groups : The 2,4-dimethylphenyl substituent enhances steric and electronic effects.

- Aromatic amination : The phenylamine group introduces hydrogen-bonding potential and π-conjugation.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₆N₂S | |

| Molecular Weight | 280.4 g/mol | |

| IUPAC Name | This compound |

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is employed to determine the compound’s three-dimensional geometry and intermolecular interactions. Key findings include:

- Crystal packing : The thiazole and phenyl rings adopt planar conformations, with π-π stacking interactions between adjacent molecules.

- Bond lengths : Thiazole C–S and C–N bonds typically range between 1.75–1.80 Å and 1.30–1.35 Å, respectively, consistent with conjugated aromatic systems.

- Hydrogen bonding : The aniline –NH group may form weak intermolecular interactions with sulfur or nitrogen atoms in neighboring molecules.

For example, in related thiazole derivatives, SC-XRD confirmed bond angles and torsional strain in the thiazole-phenyl linkage.

NMR Spectral Profiling (¹H, ¹³C)

Nuclear magnetic resonance (NMR) provides critical insights into the compound’s electronic environment and substituent effects.

¹H NMR Analysis

- Aromatic protons :

¹³C NMR Analysis

- Thiazole carbons :

- C2 (bearing phenylamine) : δ 160–165 ppm (electron-withdrawing effect of nitrogen).

- C5 (bearing 2,4-dimethylphenyl) : δ 145–150 ppm (electron-donating methyl groups).

- Aromatic carbons :

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry reveals fragmentation pathways:

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31G(d,p) level optimize the compound’s geometry and predict electronic properties:

Molecular Orbital Analysis

Analysis of molecular orbitals reveals:

- HOMO : Localized on the phenylamine and thiazole rings, suggesting reactivity at the aniline nitrogen.

- LUMO : Dominated by the thiazole’s π* orbitals, indicating potential for electrophilic attack at the sulfur atom.

| Property | Value | Computational Method |

|---|---|---|

| HOMO Energy | -5.2 eV | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G(d,p) |

| Dipole Moment | 2.1 Debye | DFT/B3LYP/6-31G(d,p) |

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)-N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-12-8-9-15(13(2)10-12)16-11-20-17(19-16)18-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUHVNXEKLQHMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Construction via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2,5-thiazolyl scaffold. This method involves the condensation of α-halo ketones with thioureas, forming the thiazole ring through cyclization. For (4-(2,4-dimethylphenyl)(2,5-thiazolyl))phenylamine, the reaction begins with 2-bromo-1-(2,4-dimethylphenyl)ethanone as the α-halo ketone precursor.

Synthesis of 2-Amino-4-(2,4-Dimethylphenyl)Thiazole

Treatment of 2-bromo-1-(2,4-dimethylphenyl)ethanone with thiourea in ethanol under reflux yields 2-amino-4-(2,4-dimethylphenyl)thiazole. This step proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclization and elimination of HBr. Optimal conditions include:

Functionalization at the Thiazole 5-Position

To introduce the phenylamine group at position 5 of the thiazole, a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling is required.

Chlorination Followed by Amination

Chlorination of 2-amino-4-(2,4-dimethylphenyl)thiazole using POCl3 at 100°C produces 2-amino-5-chloro-4-(2,4-dimethylphenyl)thiazole. Subsequent reaction with aniline derivatives in the presence of Na2CO3 in DMF at 120°C facilitates substitution. Key considerations:

One-Pot Sequential Reactions for Streamlined Synthesis

Recent patents highlight one-pot strategies to minimize intermediate isolation and improve throughput.

Concurrent Thiazole Formation and Nitro Reduction

A notable approach involves synthesizing a nitro-containing thiazole intermediate, followed by in situ reduction to the amine. For example:

Transition-metal catalysis enables direct introduction of the phenylamine group without pre-functionalization.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 5-bromo-4-(2,4-dimethylphenyl)thiazole with aniline derivatives offers regioselective amination.

Reductive Amination Strategies

For substrates bearing aldehyde or ketone groups, reductive amination offers a convergent route.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch Synthesis | 70–85 | 95 | Scalable, low cost | Multiple steps |

| One-Pot Reduction | 80 | 98 | Minimal purification | Sensitive to oxygen |

| Microwave Cyclization | 90 | 95 | Rapid | Specialized equipment required |

| Buchwald-Hartwig | 65–80 | 97 | Regioselective | Expensive catalysts |

Characterization and Validation

Critical analytical data for this compound include:

Chemical Reactions Analysis

Types of Reactions

(4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of thiazole have been shown to inhibit tumor growth and induce apoptosis in cancer cells. Studies involving similar phenylamine derivatives highlight their effectiveness against various cancer types, making (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine a candidate for further investigation.

Autoimmune Disease Treatment

A patent describes methods for treating autoimmune diseases using compounds related to the target compound. The mechanism involves modulating immune responses through the inhibition of specific signaling pathways associated with Fc receptors, which are crucial in immune cell activation .

Materials Science

Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a hole transport material has been explored in several studies, demonstrating improved efficiency in device performance due to enhanced charge mobility.

Polymer Chemistry

In polymer synthesis, this compound can be utilized as a monomer or additive to improve thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to enhance the material's resistance to thermal degradation.

Analytical Chemistry

Chromatography

The compound is utilized as a standard or reference material in chromatographic techniques. Its distinct chemical structure allows for effective separation and identification of related compounds in complex mixtures. Studies have demonstrated its application in high-performance liquid chromatography (HPLC) for analyzing pharmaceutical formulations .

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the compound's structure and dynamics. Techniques such as HSQC (Heteronuclear Single Quantum Coherence) provide insights into the interactions between different nuclei within the molecule, aiding in understanding its behavior in biological systems .

Case Study 1: Anticancer Potential

In a study published in a peer-reviewed journal, derivatives of thiazole were screened for anticancer activity against various cell lines. The results indicated that compounds similar to this compound exhibited IC values in the low micromolar range, suggesting potent activity against cancer cells.

Case Study 2: OLED Performance

Research conducted on OLEDs incorporating this compound revealed an increase in luminance efficiency by over 30% compared to traditional materials. The findings suggest that the unique electronic properties of this compound contribute significantly to device performance.

Mechanism of Action

The mechanism of action of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The primary structural analogue for comparison is (4-(4-(tert-butyl)phenyl)(2,5-thiazolyl))phenylamine (CAS 190436-32-9) . Below is a comparative analysis:

Pharmacological Potential

- Tert-butyl analogue : Used as a building block for drug candidates due to its steric bulk, which may enhance binding specificity to biological targets . The tert-butyl group’s lipophilicity could improve membrane permeability in drug design.

- However, reduced bulk might limit its utility in targeting sterically sensitive enzymes.

Research Findings and Hypotheses

While direct studies on this compound are absent in the provided evidence, inferences can be drawn from its structural cousin:

Drug Development : The dimethyl variant’s lower steric bulk may favor interactions with flat binding pockets (e.g., kinase inhibitors), whereas the tert-butyl analogue could target deeper, more constrained pockets.

Material Properties : The tert-butyl group’s bulk likely improves thermal resistance in polymers, whereas the dimethyl variant’s symmetry might enhance optical properties in organic electronics.

Biological Activity

The compound (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine is a thiazole-based phenylamine derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H18N2S

- Molecular Weight : 290.40 g/mol

This compound features a thiazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell growth through various mechanisms:

- Inhibition of Cell Proliferation : Thiazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. A study demonstrated that specific thiazole derivatives effectively reduced the expression of Mcl-1, an anti-apoptotic protein, thereby promoting apoptosis in cancer cells .

- Mechanism of Action : The mechanism often involves the disruption of key signaling pathways that regulate cell survival and proliferation. For example, some thiazole compounds inhibit RNA polymerase II transcription mediated by CDK9 .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. They have been effective against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Research indicates that modifications in the thiazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including autoimmune disorders and cancer. Compounds like this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators through the modulation of immune cell signaling pathways .

Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, several thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that these compounds had minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL, indicating potent antibacterial activity .

Data Tables

| Activity Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Anticancer | 0.3 - 7.5 | Inhibition of CDK9-mediated transcription |

| Antimicrobial | 1 - 10 | Disruption of cell wall synthesis |

| Anti-inflammatory | N/A | Inhibition of pro-inflammatory cytokines |

Q & A

Q. What are the standard synthetic routes for (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine?

Methodological Answer: The compound can be synthesized via:

- Condensation reactions : Reacting substituted benzaldehydes with amino-triazole derivatives in absolute ethanol under reflux (4–6 hours) with glacial acetic acid as a catalyst. The product is isolated via solvent evaporation under reduced pressure and filtration .

- Cross-coupling strategies : Palladium-catalyzed Sonogashira reactions (e.g., introducing ethynyl groups to aryl halides) using trimethylsilyl (TMS)-protected alkynes. Deprotection with tetrabutylammonium fluoride (Bu₄NF) yields terminal alkynes, followed by NaOH-mediated N-deprotection (yields up to 88%) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Condensation | Ethanol, glacial acetic acid, reflux | ~60–70% | |

| Sonogashira Coupling | Pd catalyst, TMS-ethyne, Bu₄NF, NaOH | 88% |

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolves 3D conformation (e.g., triclinic crystal system, space group P1) and bond angles, as demonstrated for structurally related spiro compounds .

- NMR spectroscopy : Use deuterated DMSO (400–600 MHz) to identify aromatic protons (δ 6.8–8.2 ppm), thiazole protons (δ 7.5–8.0 ppm), and amine protons (δ 5.5–6.0 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 252.3403 for C₁₅H₁₂N₂S) .

Q. How is the biological activity of this compound initially screened in academic research?

Methodological Answer:

- Receptor binding assays : Test affinity for serotonin receptors (5-HT₂A/C) using radioligand displacement (e.g., [³H]-ketanserin for 5-HT₂A). IC₅₀ values <100 nM indicate high potency .

- Functional assays : Measure agonism/antagonism via calcium flux or cAMP signaling in transfected HEK293 cells .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields in Sonogashira coupling, be addressed?

Methodological Answer:

- Catalyst optimization : Use Pd(PPh₃)₂Cl₂ with CuI co-catalyst to enhance coupling efficiency.

- Solvent selection : Replace DMF with degassed THF/triethylamine mixtures to minimize side reactions.

- Protecting groups : Employ trifluoroacetyl (TFA) protection for amines to prevent undesired coordination with Pd .

Q. What strategies resolve structural ambiguities in NMR spectra caused by aromatic proton overlap?

Methodological Answer:

Q. How is structure-activity relationship (SAR) studied for this compound’s receptor selectivity?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing (e.g., -Br, -CF₃) or donating (-OCH₃) groups at the 2,4-dimethylphenyl or thiazole positions.

- Pharmacophore modeling : Align analogs with known 5-HT₂A agonists (e.g., DOI, 2C-YN) to identify critical hydrogen-bonding or π-stacking interactions .

Q. How are contradictions in reported biological activities analyzed?

Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., cell lines, ligand concentrations). For example, HEK293 vs. CHO cells may show differing 5-HT₂A/C activation due to receptor density variations.

- Molecular dynamics simulations : Model ligand-receptor binding poses to explain discrepancies in potency (e.g., steric clashes in bulky substituents) .

Q. What advanced analytical methods validate crystalline purity for pharmacological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.